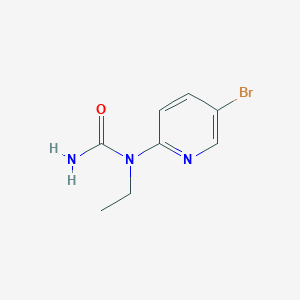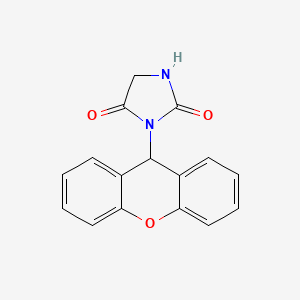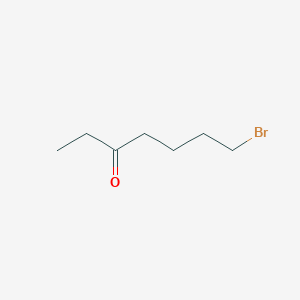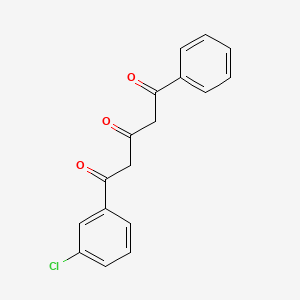![molecular formula C17H28O4 B14013361 Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-83-1](/img/structure/B14013361.png)
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane core with two tert-butyl ester groups attached at the 7th position. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene undergoes cyclization in the presence of a catalyst. The reaction conditions often include:
Catalysts: Transition metal catalysts such as platinum (II) or gold (I) are commonly used.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems for catalyst addition and temperature control further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions yield various esters or ethers depending on the nucleophile used.
科学的研究の応用
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
類似化合物との比較
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptane: Lacks the tert-butyl ester groups, resulting in different reactivity and stability.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different steric and electronic properties.
Bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of bulky tert-butyl ester groups, which significantly influence its chemical behavior and applications.
特性
CAS番号 |
35207-83-1 |
|---|---|
分子式 |
C17H28O4 |
分子量 |
296.4 g/mol |
IUPAC名 |
ditert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C17H28O4/c1-15(2,3)20-13(18)17(14(19)21-16(4,5)6)11-9-7-8-10-12(11)17/h11-12H,7-10H2,1-6H3 |
InChIキー |
XVBAKGUEWZXFKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(C2C1CCCC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


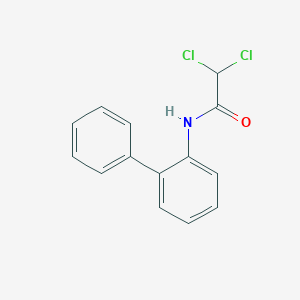
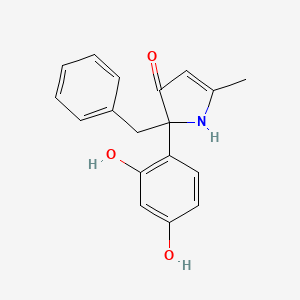

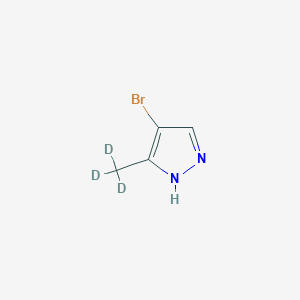
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
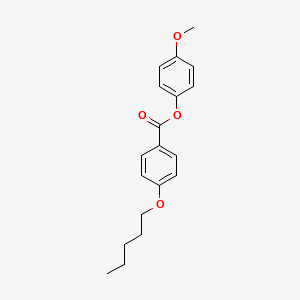
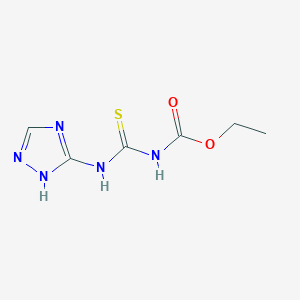
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
